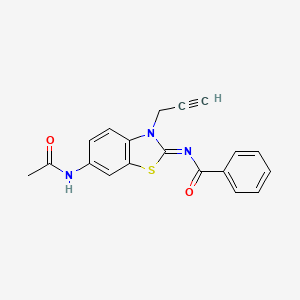

![molecular formula C18H19N3O3S B2947645 [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone CAS No. 930005-30-4](/img/structure/B2947645.png)

[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone is a chemical compound that has gained significant attention in the field of pharmaceutical research. The compound belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research by Sumathi et al. (2016) synthesized a novel inhibitor, 1-[(4-methylphenyl)Sulfonyl]-4–pyridine-2-ylpiperazine (MSPP), which demonstrated an inhibitive effect on the corrosion of mild steel in HCl medium. The study utilized various techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to investigate the efficiency of the inhibitor, which increased with concentration and decreased with a rise in temperature. The study also explored the adsorption behavior, thermodynamic parameters, and surface analysis to confirm the formation of a protective coating on mild steel. Quantum chemical calculations were performed to further understand the inhibitive mechanism (Sumathi, Kannan, Gnanavel, & Anbuselvi, 2016).

Antibacterial Agents

Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety suitable as antibacterial agents. This work led to the creation of derivatives showing high antibacterial activity. The synthesis process involved reacting ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with active methylene compounds, producing various heterocyclic derivatives. The synthesized compounds were tested for antibacterial activity, with several demonstrating significant effectiveness (Azab, Youssef, & El-Bordany, 2013).

Synthesis and Green Metric Evaluation

Gilbile et al. (2017) presented a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate utilized in the synthesis of Dexlansoprazole, focusing on green chemistry principles. The study highlighted the advantages of the synthesis modification, such as reduced reaction steps and minimized waste production. The green metrics assessment provided insights into the environmental impact of the synthesis process, emphasizing atom economy and reaction mass efficiency (Gilbile, Bhavani, & Vyas, 2017).

Propiedades

IUPAC Name |

[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c22-18(17-6-9-19-10-7-17)20-11-13-21(14-12-20)25(23,24)15-8-16-4-2-1-3-5-16/h1-10,15H,11-14H2/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSDZUBENVMFCR-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenylethenesulfonyl)-4-(pyridine-4-carbonyl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2947562.png)

![2-[(4-Phenylpiperazin-1-yl)methyl]-4-(2,2,3,3-tetramethylbutyl)phenol](/img/structure/B2947565.png)

![1-[4-(1,3-Thiazol-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2947570.png)

![5-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2947572.png)

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-Acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B2947574.png)

![(3E)-9-oxo-3-[(3-phenylmethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2947575.png)

![Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2947576.png)

![Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate](/img/structure/B2947583.png)